1-(Difluoromethyl)-7-fluoronaphthalene
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Overview
Description
1-(Difluoromethyl)-7-fluoronaphthalene is an organic compound that features a naphthalene ring substituted with a difluoromethyl group at the first position and a fluorine atom at the seventh position
Preparation Methods
One common method involves the use of difluoromethylation reagents, such as difluoromethyl sulfonium salts, in the presence of a base to introduce the difluoromethyl group . The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor . Industrial production methods may involve optimized reaction conditions to ensure high yields and purity, such as controlled temperatures and the use of catalysts.
Chemical Reactions Analysis
1-(Difluoromethyl)-7-fluoronaphthalene undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like potassium carbonate, and catalysts like palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Difluoromethyl)-7-fluoronaphthalene has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-7-fluoronaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity . Additionally, the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets .
Comparison with Similar Compounds
1-(Difluoromethyl)-7-fluoronaphthalene can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-7-fluoronaphthalene: This compound has a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical properties and reactivity.
1-(Difluoromethyl)-7-chloronaphthalene: The presence of a chlorine atom instead of a fluorine atom can result in different biological and chemical interactions.
1-(Difluoromethyl)-7-bromonaphthalene: Similar to the chlorinated derivative, the brominated compound exhibits unique properties due to the presence of the bromine atom.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the difluoromethyl and fluorine groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H7F3 |
---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
1-(difluoromethyl)-7-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h1-6,11H |
InChI Key |
KVFVJBWJARJZMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)F)C(=C1)C(F)F |
Origin of Product |
United States |
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